1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
1-(4-Fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic small molecule featuring a dihydropyridazine core functionalized with a 4-fluorophenyl group at position 1, a methoxy group at position 4, and a carboxamide moiety at position 3. The N-substituent comprises a morpholine-ethyl chain, which enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(2-morpholin-4-ylethyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O4/c1-26-15-12-16(24)23(14-4-2-13(19)3-5-14)21-17(15)18(25)20-6-7-22-8-10-27-11-9-22/h2-5,12H,6-11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERJXHPQBCLNNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NCCN2CCOCC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridazine Core: The dihydropyridazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Methoxylation: The methoxy group can be introduced through an O-alkylation reaction using methanol and a suitable base.
Morpholine Ring Formation: The morpholine ring can be synthesized through a nucleophilic substitution reaction involving an appropriate amine and an epoxide or halide precursor.
Final Coupling: The final coupling step involves the reaction of the dihydropyridazine core with the morpholine derivative under suitable conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydropyridazine or morpholine ring reduction products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols are commonly used.
Major Products Formed:
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Reduced dihydropyridazine, morpholine derivatives.
Substitution Products: Alkylated, acylated, or other substituted derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Inhibiting key enzymes involved in various biological processes.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction Pathways: Affecting signal transduction pathways that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydropyridazine Derivatives
Compound A : 4-Hydroxy-N-[(1E)-(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 339015-81-5)
- Core Structure : 1,6-Dihydropyridazine with a phenyl group at position 1.
- Key Substituents: Hydroxy group at position 4 (vs. methoxy in the target compound). Methoxyimino-methyl carboxamide at position 3 (vs. morpholinylethyl in the target compound).
- Molecular Formula : C₁₃H₁₂N₄O₄ (Molar Mass: 288.26 g/mol).
- Comparison :
Compound B : (4aR)-1-[[2,3-Difluoro-4-(morpholin-4-ylmethyl)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (EP 4374877 A2)
- Core Structure : Pyrrolo[1,2-b]pyridazine fused with a dihydropyridazine ring.
- Key Substituents :
- Difluoro and trifluoromethyl groups enhance lipophilicity.
- Morpholinylmethyl and trifluoromethylpyridyl groups improve target engagement.
- The trifluoromethyl groups in Compound B could increase metabolic resistance but may also raise toxicity concerns .
Dihydropyridine Derivatives
Compound C (AZ331) : 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
- Core Structure : 1,4-Dihydropyridine.
- Key Substituents: Thioether linkage with a 4-methoxyphenylketone group. Furyl and cyano groups for electronic modulation.
- Comparison :
Compound D (AZ257) : 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
- Core Structure : 1,4-Dihydropyridine.
- Key Substituents :
- Bromophenylketone thioether and furyl groups.
- The dihydropyridine core’s conformational flexibility may reduce selectivity relative to the target compound’s dihydropyridazine scaffold .
Biological Activity
1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide, a compound with potential pharmacological significance, has been the subject of various studies aimed at elucidating its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the following components:
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Methoxy group : Potentially modulates pharmacokinetics.
- Morpholine ring : Known for its role in enhancing solubility and bioavailability.
- Dihydropyridazine core : Implicated in various biological activities including anti-inflammatory and analgesic effects.
Research indicates that this compound may interact with multiple biological targets. Its activity can be summarized as follows:
- Receptor Modulation : The compound may act as an allosteric modulator for certain G-protein coupled receptors (GPCRs), influencing downstream signaling pathways related to neurotransmission and cellular responses .
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, impacting cellular metabolism and proliferation .
- Antioxidant Activity : The presence of the methoxy group is hypothesized to contribute to antioxidant properties, potentially mitigating oxidative stress in cells .
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
Antimicrobial Activity
Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains. For example, it demonstrated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL in vitro .
Anti-inflammatory Effects
In animal models, the compound has been observed to reduce inflammation markers significantly. A study reported a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with this compound .
Neuropharmacological Effects
The compound's influence on neurotransmitter systems has been investigated. It appears to modulate glutamate receptors, which are critical in synaptic transmission and plasticity. This modulation could have implications for conditions such as anxiety and depression .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Animal Model Study : In a controlled study involving mice, administration of the compound led to a significant decrease in pain response in models of acute pain, suggesting potent analgesic properties .
- Toxicological Assessment : Toxicology studies revealed that the compound exhibited a favorable safety profile at therapeutic doses, with no significant adverse effects noted in long-term administration trials .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
